1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

Catalog No.
S769942
CAS No.
112766-32-2
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

CAS Number

112766-32-2

Product Name

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,(H,11,12)

InChI Key

QLGJLBPWOCDQQM-UHFFFAOYSA-N

SMILES

C1=CNC2=C1N=CC(=C2)C(=O)O

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C(=O)O

Application in Cancer Research

Specific Scientific Field: The specific scientific field is Cancer Research .

Summary of the Application: 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers . Therefore, these derivatives, including “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid”, could potentially be used in cancer therapy .

Methods of Application or Experimental Procedures: The methods of application involve the synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives and their evaluation as FGFR inhibitors . The specific procedures and technical details would depend on the exact derivative being synthesized and the type of cancer being targeted .

Results or Outcomes: In vitro, one of the derivatives (compound 4h) inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The compound exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Potential Application in the Treatment of Disorders Involving Elevated Plasma Blood Glucose

Specific Scientific Field: The specific scientific field is Endocrinology .

Summary of the Application: Pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid”, have been found to reduce blood glucose . Therefore, “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid” may potentially be used in the prevention and treatment of disorders involving elevated plasma blood glucose .

Methods of Application or Experimental Procedures: The methods of application would involve the administration of “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid” or its derivatives to individuals with elevated plasma blood glucose . The specific procedures and technical details would depend on the exact derivative being used and the specific disorder being treated .

Application as a Janus Kinase 3 (JAK3) Inhibitor

Specific Scientific Field: The specific scientific field is Immunology .

Methods of Application or Experimental Procedures: The methods of application involve the synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives and their evaluation as JAK3 inhibitors . The specific procedures and technical details would depend on the exact derivative being synthesized and the specific autoimmune disease being targeted .

Application as an ATR Kinase Inhibitor

Summary of the Application: Pyrrolo[2,3-b]pyridine-bearing compounds, which are structurally similar to “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid”, have been found to inhibit ATR kinase . ATR kinase plays a crucial role in DNA damage response and is therefore a potential target for cancer therapy . One such compound, ceralasertib, is under phase II trials as an ATR kinase inhibitor for antineoplastic therapy .

Methods of Application or Experimental Procedures: The methods of application would involve the administration of “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid” or its derivatives to individuals with cancer . The specific procedures and technical details would depend on the exact derivative being used and the specific type of cancer being treated .

Application in the Synthesis of Heterocyclic Building Blocks

Specific Scientific Field: The specific scientific field is Organic Chemistry .

Summary of the Application: “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid” is used as a building block in the synthesis of various heterocyclic compounds . These compounds are often used in the development of pharmaceuticals and other biologically active substances .

Methods of Application or Experimental Procedures: The methods of application involve the use of “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid” in various organic reactions to synthesize new compounds . The specific procedures and technical details would depend on the exact compound being synthesized .

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure that combines a pyrrole and a pyridine moiety. Its molecular formula is C₈H₆N₂O₂, and it has a molecular weight of 162.15 g/mol. The compound features a carboxylic acid functional group at the 6-position of the pyrrolo ring, which contributes to its chemical reactivity and potential biological activity. The InChI key for this compound is QLGJLBPWOCDQQM-UHFFFAOYSA-N, and it is classified under various chemical categories, including organic building blocks and carboxylic acids .

Typical of carboxylic acids and heterocycles:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The nitrogen atoms in the structure can participate in nucleophilic reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex molecules through condensation .

This compound has garnered attention in several fields of biological research, particularly in cancer therapy. Derivatives of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which are implicated in various cancers. In vitro studies have shown that certain derivatives can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . Additionally, compounds similar to this have demonstrated potential in reducing blood glucose levels, indicating possible applications in endocrinology and diabetes management.

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid can be achieved through several methods:

  • Three-component Condensation: This involves the reaction of 3-aminopyrroles with carbonyl compounds and carboxylic acids to yield the desired product.
  • Cyclization Reactions: Starting from pyridine derivatives with appropriate substituents can lead to the formation of the pyrrolo structure through cyclization processes.
  • Formylation followed by Cyclization: A common method includes the condensation of a pyridine derivative with a formylating agent, followed by cyclization to form the pyrrolo[3,2-b]pyridine core .

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid serves multiple roles in scientific research and industry:

  • Pharmaceutical Development: As a building block for synthesizing FGFR inhibitors and other therapeutic agents targeting cancer and metabolic diseases.
  • Organic Synthesis: Utilized in the synthesis of various heterocyclic compounds due to its reactive carboxylic acid group.
  • Research Tool: Employed in studies investigating cellular mechanisms related to cancer cell proliferation and apoptosis .

Interaction studies involving 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid have focused on its binding affinity to specific receptors. For instance:

  • FGFR Inhibition: Research has shown that certain derivatives effectively bind to FGFRs, inhibiting their activity and thus affecting downstream signaling pathways involved in tumor growth.
  • JAK3 Inhibition: Similar compounds have been evaluated for their ability to inhibit Janus kinase 3 (JAK3), which plays a role in immune responses and inflammation .

Several compounds share structural similarities with 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid1190319-18-60.97Differing carboxyl position affecting biological activity
1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid1190319-63-10.82Different bicyclic structure influencing reactivity
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate952800-39-40.80Methyl ester form altering solubility and reactivity
5-(Piperidin-1-yl)nicotinic acid878742-33-70.82Incorporation of piperidine ring for enhanced activity
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid920979-05-10.82Trifluoromethyl group enhancing lipophilicity

These comparisons illustrate how variations in structure can lead to significant differences in biological activity and potential applications.

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types